1-(4-n-Butylphenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(4-n-Butylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-n-Butylphenyl)-1-cyclopropyl ethanol typically involves the reaction of 4-n-butylbenzaldehyde with cyclopropylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-n-Butylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reagents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(4-n-Butylphenyl)-1-cyclopropyl ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-n-Butylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, contributing to its unique biological activity.
Comparison with Similar Compounds
1-(4-n-Butylphenyl)ethanol: Similar structure but lacks the cyclopropyl group.
1-(4-n-Butylphenyl)-1-propanol: Similar structure with a propyl group instead of a cyclopropyl group.
1-(4-n-Butylphenyl)-1-butanol: Similar structure with a butyl group instead of a cyclopropyl group.
Uniqueness: 1-(4-n-Butylphenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-butylphenyl)-1-cyclopropylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-4-5-12-6-8-13(9-7-12)15(2,16)14-10-11-14/h6-9,14,16H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYVJQTOWIMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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